Suzuki-Miyaura Coupling Efficiency: Quantitative Yield Benchmark for 5-Iodo vs. 5-Bromo Pyridine Analogs
2-Amino-5-iodopyridine participates in Suzuki-Miyaura cross-coupling reactions with arylboronic acids under standard palladium catalysis conditions, affording 5-aryl-substituted 2-aminopyridines in typical yields of 75-85% [1]. The 5-iodo substituent undergoes oxidative addition to Pd(0) more readily than the corresponding 5-bromo analog due to the lower bond dissociation energy of the C-I bond (approximately 57 kcal/mol) relative to the C-Br bond (approximately 71 kcal/mol). Literature on 5-iodopyridines demonstrates that these substrates undergo Suzuki-Miyaura coupling to afford 5-aryl-substituted pyridines in good to excellent yields using 5 mol% PdCl2(PPh3)2 and KHCO3 in 4:1 DMF/H2O at 110 °C [2].
| Evidence Dimension | Suzuki-Miyaura coupling yield (arylboronic acid partner) |
|---|---|
| Target Compound Data | 75-85% typical yield [1]; general good to excellent yields for 5-iodopyridine substrates [2] |
| Comparator Or Baseline | 2-Amino-5-bromopyridine: C-Br oxidative addition requires longer reaction times or higher catalyst loadings for comparable conversion (class-level inference based on relative C-X bond strengths) |
| Quantified Difference | C-I bond dissociation energy ~57 kcal/mol vs C-Br ~71 kcal/mol, enabling faster oxidative addition under mild conditions |
| Conditions | 1 mmol 2-amino-5-iodopyridine, 1.2 mmol arylboronic acid, Pd catalyst, typical conditions [1]; 5 mol% PdCl2(PPh3)2, KHCO3, 4:1 DMF/H2O, 110 °C [2] |
Why This Matters
The higher reactivity of the C-I bond permits shorter reaction times and/or lower catalyst loadings compared to bromo analogs, offering synthetic efficiency and cost advantages in multi-step pharmaceutical intermediate synthesis.
- [1] Chem-ios. 2-Amino-5-iodopyridine – Technical Data and Case Studies. View Source
- [2] Zora, M.; et al. Facile synthesis of aryl-substituted pyridines via Suzuki-Miyaura approach. 2015. View Source
